molecular formula C10H16O B1582844 alpha-Pinene-oxide CAS No. 72936-74-4

alpha-Pinene-oxide

Cat. No. B1582844
CAS RN: 72936-74-4
M. Wt: 152.23 g/mol
InChI Key: NQFUSWIGRKFAHK-KEMUHUQJSA-N
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Patent
US05086189

Procedure details

48 ml of n-butanol (525 millimols), 152 ml of alpha-pinene (975 millimols), 1.15 ml of pyridine (14 millimols) and 807 mg of SeO2 (7.3 millimols) are introduced successively into a reactor similar to that of Example 1. The Florentine receiver itself contains 25 ml of n-butanol (273 millimols). After the reaction mixture has been heated to a temperature of 323 K., 10 ml of 84% strength H2O2 (340 millimols) are introduced over a period of 25 minutes. After the reaction has been left to continue for a further 39 minutes, the alpha-pinene oxide formed is determined by gas chromatography: 292 millimols.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
807 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([OH:5])CCC.[CH3:6][C:7]1[CH:12]2[C:13]([CH3:15])([CH3:14])[CH:10]([CH2:11]2)[CH2:9][CH:8]=1.N1C=CC=CC=1.OO>>[CH3:14][C:13]1([CH3:15])[CH:12]2[C:7]3([CH3:6])[O:5][CH:8]3[CH2:9][CH:10]1[CH2:11]2

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
152 mL
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Name
Quantity
1.15 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
SeO2
Quantity
807 mg
Type
reactant
Smiles
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
323 K
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After the reaction has been left

Outcomes

Product
Details
Reaction Time
39 min
Name
Type
product
Smiles
CC1(C2CC1C3(C(C2)O3)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05086189

Procedure details

48 ml of n-butanol (525 millimols), 152 ml of alpha-pinene (975 millimols), 1.15 ml of pyridine (14 millimols) and 807 mg of SeO2 (7.3 millimols) are introduced successively into a reactor similar to that of Example 1. The Florentine receiver itself contains 25 ml of n-butanol (273 millimols). After the reaction mixture has been heated to a temperature of 323 K., 10 ml of 84% strength H2O2 (340 millimols) are introduced over a period of 25 minutes. After the reaction has been left to continue for a further 39 minutes, the alpha-pinene oxide formed is determined by gas chromatography: 292 millimols.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
807 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([OH:5])CCC.[CH3:6][C:7]1[CH:12]2[C:13]([CH3:15])([CH3:14])[CH:10]([CH2:11]2)[CH2:9][CH:8]=1.N1C=CC=CC=1.OO>>[CH3:14][C:13]1([CH3:15])[CH:12]2[C:7]3([CH3:6])[O:5][CH:8]3[CH2:9][CH:10]1[CH2:11]2

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
152 mL
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Name
Quantity
1.15 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
SeO2
Quantity
807 mg
Type
reactant
Smiles
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
323 K
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After the reaction has been left

Outcomes

Product
Details
Reaction Time
39 min
Name
Type
product
Smiles
CC1(C2CC1C3(C(C2)O3)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.